3-Fluoro-3-(thiophen-2-yl)pyrrolidine
Overview
Description
“3-Fluoro-3-(thiophen-2-yl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . This compound can be used as a building block for the preparation of various derivatives .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Similarly, thiophene derivatives can be synthesized through heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiophen ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring, on the other hand, exhibits a variety of properties and applications .Scientific Research Applications
Crystal Structure and Molecular Docking Studies
Research has elucidated the crystal structure of compounds related to pyridine derivatives, demonstrating potential as inhibitors of NAMPT, a target for increasing sensitivity to apoptosis in cancer cells. These studies involved detailed crystal structure determination and molecular docking, highlighting the relevance of similar structures in drug design and development (Venkateshan et al., 2019).
Electrochromic Properties
A study on the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with EDOT investigated enhancing electrochromic properties of conducting polymers. The research demonstrated the ability to achieve a broad spectrum of colors and rapid switching times, suggesting applications in electrochromic devices (Türkarslan et al., 2007).
Phosphorescence in Organic Light-emitting Diodes (OLEDs)
Homoleptic cyclometalated iridium complexes incorporating thiophen-2-yl units have shown highly efficient red phosphorescence, offering significant potential for application in OLED technology. This research indicates the utility of such structures in developing new phosphorescent materials for electronic displays and lighting (Tsuboyama et al., 2003).
Chemosensors
The development of pyrrolidine constrained bipyridyl-dansyl conjugates as selective chemosensors for Al3+ ions, based on internal charge transfer (ICT), showcases the application of pyrrolidine derivatives in detecting and quantifying metal ions in various environments. This research presents a novel approach to designing sensitive and selective chemosensors for environmental and biomedical analysis (Maity & Govindaraju, 2010).
Mechanism of Action
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with nitrogen as one of the atoms . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
3-Fluoro-3-(thiophen-2-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation . The interaction between this compound and DPP-IV involves binding to the enzyme’s active site, potentially inhibiting its activity and affecting downstream metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression profiles and metabolic flux . Additionally, this compound can affect cellular functions such as proliferation, differentiation, and apoptosis, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and thiophene groups contribute to its binding affinity and specificity for target enzymes and proteins. For example, the fluorine atom may form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, while the thiophene ring can engage in π-π stacking interactions with aromatic residues . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental context. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular signaling and metabolic processes . Threshold effects have been noted, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect and may instead lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, its distribution within tissues can affect its therapeutic potential and toxicity. Studies have shown that this compound can accumulate in certain tissues, potentially leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of this compound can thus determine its specific biological effects and therapeutic potential.
Properties
IUPAC Name |
3-fluoro-3-thiophen-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-8(3-4-10-6-8)7-2-1-5-11-7/h1-2,5,10H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQAYVCOCUGNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CS2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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